Product packaging for 2-(Aminomethyl)-6-cyanobenzo[d]oxazole(Cat. No.:)

2-(Aminomethyl)-6-cyanobenzo[d]oxazole

Cat. No.: B12878400
M. Wt: 173.17 g/mol
InChI Key: ZCGANZFLWLMJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-6-cyanobenzo[d]oxazole is a chemical building block designed for medicinal chemistry and drug discovery research. The benzoxazole core is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities and application in developing therapeutic agents . This compound is particularly valuable for constructing novel molecules targeting cancer pathways. Benzo[d]oxazole derivatives have demonstrated promising anticancer activities in studies against various cell lines, including lung (A549) and breast (MCF-7) cancer models . Its structure, featuring a reactive aminomethyl group and an electron-withdrawing cyano substituent, allows for versatile chemical modifications. The aminomethyl group can be readily functionalized, for instance, by coupling with carboxylic acids or chloroacetyl chloride, to create amide linkages or incorporate various amine and piperazine moieties, which are common strategies to optimize activity and selectivity against biological targets . Researchers can utilize this compound to develop and screen new chemical entities, particularly those targeting enzymes like PI3Kγ, which is a crucial node in a frequently dysregulated signaling pathway in cancer . Final compounds should be characterized using standard analytical techniques such as 1H NMR, 13C NMR, gas chromatography-mass spectrometry (GC-MS), and Fourier transform infrared (FT-IR) spectroscopy . For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O B12878400 2-(Aminomethyl)-6-cyanobenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-6-carbonitrile

InChI

InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,5,11H2

InChI Key

ZCGANZFLWLMJDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=N2)CN

Origin of Product

United States

Chemical Reactivity and Derivatization of 2 Aminomethyl 6 Cyanobenzo D Oxazole

Reactivity of the Aminomethyl Moiety: Functional Group Transformations

The primary amine of the aminomethyl group is a versatile nucleophilic center, readily participating in a variety of functional group transformations. Common reactions include N-acylation and N-alkylation, which are fundamental for creating new derivatives. nih.gov

N-acylation involves the reaction of the aminomethyl group with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically straightforward and can introduce a wide array of substituents. nih.gov For instance, N-acylated 2-aminobenzothiazoles have been synthesized and studied for their biological activities. nih.gov

N-alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides. nih.gov The synthesis of N-alkylated 2-aminobenzoxazoles has been accomplished through methods like metal-free oxidative amination. nih.gov

Other potential transformations of the aminomethyl group include its reaction with aldehydes or ketones to form Schiff bases (imines), and its use in the construction of larger heterocyclic systems.

Reactivity of the Cyano Group: Nucleophilic and Electrophilic Transformations

The cyano (nitrile) group on the benzene (B151609) ring is a valuable functional group that can undergo several important transformations. scielo.br It is strongly electron-withdrawing, influencing the reactivity of the aromatic ring.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. ucalgary.cacommonorganicchemistry.comsparkl.melibretexts.orgorganicchemistrytutor.com Acid-catalyzed hydrolysis involves protonation of the nitrile followed by nucleophilic attack by water, leading to the formation of a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). organicchemistrytutor.com Under basic conditions, a hydroxide (B78521) ion attacks the nitrile carbon, eventually forming a carboxylate salt, which must be acidified in a separate step to yield the free carboxylic acid. libretexts.orgorganicchemistrytutor.com

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). studymind.co.uk Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a nickel or platinum catalyst). studymind.co.ukorganic-chemistry.orgnih.govorganic-chemistry.orgcommonorganicchemistry.com Diisopropylaminoborane has also been shown to be an effective reagent for the reduction of aromatic nitriles. organic-chemistry.orgnih.gov

Cycloaddition: While less common for aryl nitriles themselves, the cyano group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. organic-chemistry.org

Metal-Catalyzed Reactions: The cyano group can act as a synthetic handle in various transition-metal-catalyzed reactions, including its use as a leaving group or as a source for cyanation. organic-chemistry.orgnih.govgoogle.comacs.org

Reactivity of the Benzoxazole (B165842) Core: Electrophilic Aromatic Substitution and Ring Opening Reactions

The benzoxazole core itself is a stable aromatic system, but it can undergo reactions under specific conditions. wikipedia.org

Electrophilic Aromatic Substitution (EAS): The benzene portion of the benzoxazole ring can undergo electrophilic aromatic substitution. globalresearchonline.net The position of substitution is directed by the existing substituents. In 2-(aminomethyl)-6-cyanobenzo[d]oxazole, the cyano group is a deactivating, meta-directing group, while the aminomethyl group (or a protected form) is an activating, ortho, para-directing group. The oxazole (B20620) ring itself also influences the electron distribution. The outcome of an EAS reaction would depend on the reaction conditions and the interplay of these directing effects. masterorganicchemistry.comlibretexts.org Common EAS reactions include nitration and halogenation. globalresearchonline.net

Ring Opening Reactions: The oxazole ring of the benzoxazole system can be opened under certain conditions. This can be initiated by nucleophilic or electrophilic attack. For example, ring-opening of benzoxazoles has been achieved by reacting them with secondary amines, followed by an iron-catalyzed oxidative cyclization to yield 2-aminobenzoxazoles. Another method involves a yttrium-catalyzed ring-opening and annulation cascade with propargylic alcohols to form 1,4-benzoxazine derivatives. rsc.org Ring-opening can also be part of a tandem reaction, for instance, with iodobenzene (B50100) to generate 2-(diphenylamino)phenol derivatives. researchgate.net

Cycloaddition Reactions of the Oxazole Ring System

The oxazole ring, including when fused in a benzoxazole system, can participate in cycloaddition reactions, which are powerful methods for constructing more complex cyclic structures.

[3+2] Cycloaddition: Benzoxazoles can undergo dearomative [3+2] cycloaddition reactions. nih.gov For example, a triphenylphosphine-catalyzed reaction between a benzoxazole and a cyclopropenone can yield fused poly-heterocyclic ring systems. nih.gov In other systems, nitrile oxides generated in situ can react with arynes in a [3+2] cycloaddition to form benzisoxazoles. nih.gov The 1,3-dipolar cycloaddition between a nitrone and a dipolarophile is another example of this reaction type. acs.org

Diels-Alder Reaction ([4+2] Cycloaddition): Benzoxazole derivatives can be designed to act as azadienes in Diels-Alder reactions. rsc.org These azadienes can react with electron-rich dienophiles, such as vinyl ethers, to afford cycloadducts regioselectively. rsc.org Both inter- and intramolecular versions of this reaction have been reported. rsc.org Such reactions are useful for creating complex, fused-ring systems. youtube.comrsc.org

Reduction and Oxidation Pathways of the Benzoxazole System

The benzoxazole ring system can be subjected to both reduction and oxidation, although these reactions can sometimes lead to ring-opening depending on the conditions and reagents used.

Reduction: The reduction of the benzoxazole ring itself is less common than the reduction of its substituents. However, depending on the reagents and conditions, the hetero-ring could potentially be reduced. More commonly, reducible functional groups on the benzoxazole scaffold, like the cyano group, are targeted. The reduction of aromatic nitriles to primary amines is a well-established transformation using various reagents like LiAlH₄, catalytic hydrogenation, or borane (B79455) derivatives. studymind.co.ukorganic-chemistry.orgnih.govorganic-chemistry.orgcommonorganicchemistry.com

Oxidation: The benzoxazole ring is relatively stable to oxidation due to its aromaticity. wikipedia.org However, oxidative reactions can be employed in the synthesis of benzoxazoles or can lead to their modification. For example, the oxidative cyclization of phenolic Schiff bases is a common route to 2-substituted benzoxazoles. organic-chemistry.orgacs.org There are also reports of oxidative ring-opening reactions, demonstrating that under specific oxidative conditions, the integrity of the benzoxazole ring can be compromised. researchgate.net

Derivatization Strategies for Creating Novel Benzoxazole Structures

The functional handles present in this compound offer numerous possibilities for creating novel and diverse benzoxazole structures. nih.govtandfonline.comnih.govresearchgate.netnih.gov These strategies often involve the transformation of the aminomethyl and cyano groups, as well as modifications to the benzoxazole core.

Key derivatization strategies include:

Modification of the aminomethyl group: Acylation and alkylation to introduce a wide variety of side chains. nih.gov

Transformation of the cyano group: Hydrolysis to a carboxylic acid, which can then be converted to esters or amides, or reduction to a primary amine, which can undergo its own set of derivatization reactions. ucalgary.cacommonorganicchemistry.comorganic-chemistry.orgnih.gov

Reactions on the benzoxazole nucleus: Electrophilic substitution to introduce new functional groups onto the benzene ring, or cycloaddition and ring-opening/annulation reactions to build more complex heterocyclic systems. rsc.orgresearchgate.netnih.govrsc.org

These strategies allow for the systematic modification of the parent molecule to explore structure-activity relationships in various applications, such as medicinal chemistry and materials science. nih.govtandfonline.comnih.gov

N-Alkylation and Acylation Reactions

N-Alkylation and N-acylation of the aminomethyl group are among the most direct methods for derivatizing this compound. These reactions target the nucleophilic primary amine.

N-Alkylation: This involves the introduction of an alkyl or arylalkyl group onto the nitrogen atom. This can be achieved by reacting the amine with an appropriate alkylating agent, such as an alkyl halide or sulfonate, often in the presence of a base to neutralize the acid formed during the reaction. For example, N-alkylated 2-aminobenzoxazoles have been synthesized via metal-free oxidative amination of benzoxazole with primary amines. nih.gov

N-Acylation: This reaction forms an amide linkage by treating the amine with an acylating agent like an acyl chloride or a carboxylic anhydride (B1165640). rsc.org This is a widely used transformation for creating a diverse library of compounds. Studies on related 2-aminobenzothiazoles have shown that N-acylation can lead to compounds with significant biological activity. nih.gov These reactions are generally high-yielding and tolerate a wide range of functional groups on the acylating agent. acs.org

Scientific Literature Review: The

A comprehensive review of publicly available scientific literature and chemical databases has been conducted to gather information on the chemical compound This compound . The investigation focused on its chemical reactivity, derivatization, and specifically, its capacity for metal complexation as a benzoxazole ligand.

Despite a thorough search, no specific research articles, patents, or database entries detailing the synthesis, reactivity, or metal complexation of This compound were found. The search encompassed broad and specific queries related to this exact molecule and its potential derivatives.

While the broader class of benzoxazoles is well-documented in chemical literature as versatile scaffolds in medicinal chemistry and material science, with numerous examples of their synthesis and complexation with various metals, information pertaining to the title compound is not available. Research on benzoxazole derivatives often focuses on variations at the 2-position and substitutions on the benzene ring, and many such compounds are known to act as effective ligands for transition metals. nih.govnih.govresearchgate.netnih.gov However, the specific combination of an aminomethyl group at the 2-position and a cyano group at the 6-position does not appear in the reviewed literature.

Consequently, it is not possible to provide an article on the chemical reactivity and derivatization, including metal complexation, that focuses solely on This compound as requested, due to the absence of published research on this specific compound.

Table of Mentioned Compounds

Applications of 2 Aminomethyl 6 Cyanobenzo D Oxazole in Chemical Research

Role as a Versatile Chemical Building Block for Complex Organic Synthesis

While direct applications of 2-(Aminomethyl)-6-cyanobenzo[d]oxazole in complex organic synthesis are not documented, the benzoxazole (B165842) core is a recognized structural motif in medicinal chemistry and materials science. lifechemicals.com Compounds featuring a benzoxazole ring are utilized for their rigid, planar structure and their capacity for modification. The presence of an aminomethyl group and a cyano group on the this compound structure would theoretically offer reactive sites for further chemical transformations. The primary amine of the aminomethyl group can act as a nucleophile, enabling reactions such as amide bond formation, alkylation, and the synthesis of Schiff bases. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. These reactive handles make it a potentially useful, though currently unexploited, building block for creating more complex molecular architectures. sciencedaily.com

Exploration in Organic Electronic Materials and Optoelectronic Properties

There is no specific research detailing the exploration of this compound in organic electronic materials. However, the broader class of benzoxazole-containing compounds has been investigated for such applications. Fused aromatic heterocycles, including benzobisoxazoles, are of interest for their potential use as organic semiconductors due to their thermal stability and electron-transporting properties. cloudfront.net The incorporation of cyano groups into organic molecules is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can enhance electron injection and transport in n-type semiconductor materials. researchgate.net Therefore, the 6-cyano-benzoxazole portion of the target molecule suggests it could be a candidate for investigation in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although no such studies have been published.

Development of Coordination Complexes with Transition Metal Centers

No coordination complexes formed specifically with this compound as a ligand have been reported. The molecule possesses multiple potential coordination sites: the nitrogen atom of the oxazole (B20620) ring, the nitrogen of the aminomethyl group, and the nitrogen of the cyano group. This structure could potentially act as a bidentate or tridentate ligand, chelating to a transition metal center. The formation of such complexes can significantly alter the electronic and photophysical properties of the organic ligand and the metal center. Research on related 2-aminobenzoxazole (B146116) and 2-aminobenzothiazole derivatives shows they readily form stable complexes with various transition metals, including cobalt, nickel, copper, and zinc. nih.govresearchgate.net These complexes are often investigated for their catalytic, magnetic, and biological properties.

Intermediacy in the Synthesis of Other Heterocyclic Systems (e.g., Furans, Pyridines, Pyrimidines)

The use of this compound as an intermediate in the synthesis of other specific heterocyclic systems like furans, pyridines, or pyrimidines is not described in the literature. In principle, the functional groups present on the molecule could be used to construct new rings. For instance, the aminomethyl group could react with 1,3-dicarbonyl compounds to form pyrimidine rings. orientjchem.orgsapub.org The cyano group, in conjunction with an adjacent reactive site, is often used in synthetic routes to build fused pyridine rings. researchgate.net However, synthetic pathways starting from this compound to create these specific heterocycles have not been developed or reported.

Applications in Agricultural Research as Chemical Precursors

There is no available information linking this compound to applications in agricultural research or its use as a precursor for agrochemicals. While heterocyclic compounds are broadly important in the development of pesticides and herbicides, this specific molecule has not been identified in the literature for this purpose.

Development of Novel Dyes

The application of this compound in the development of novel dyes has not been reported. The benzoxazole core is a known fluorophore, and its derivatives can exhibit interesting photophysical properties. The aminomethyl group could be diazotized and coupled with other aromatic systems to form azo dyes. nih.govresearchgate.net The combination of the electron-donating aminomethyl group and the electron-withdrawing cyano group on the benzoxazole scaffold could potentially lead to dyes with push-pull electronic characteristics, which are often associated with desirable properties like strong absorption and emission in the visible spectrum. Despite this theoretical potential, no studies have been published on the synthesis of dyes from this specific precursor.

Future Research Directions and Unexplored Avenues for 2 Aminomethyl 6 Cyanobenzo D Oxazole

Development of Novel and Highly Efficient Synthetic Methodologies

Current synthetic routes to benzoxazole (B165842) derivatives often involve multi-step procedures that may suffer from limitations such as harsh reaction conditions, low yields, and the use of hazardous reagents. acs.orgnih.gov Future research should focus on the development of more efficient, scalable, and environmentally benign synthetic strategies for 2-(aminomethyl)-6-cyanobenzo[d]oxazole.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzoxazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurekaselect.com

Flow Chemistry and Automated Synthesis: The implementation of continuous flow reactors could enable the rapid and on-demand synthesis of this compound, facilitating high-throughput screening and library generation. durham.ac.uk

Green Chemistry Approaches: The use of greener solvents, recyclable catalysts, and solvent-free reaction conditions are crucial for developing sustainable synthetic protocols. nih.govnih.gov For instance, the use of a Brønsted acidic ionic liquid gel as a recyclable catalyst has been reported for the synthesis of benzoxazoles under solvent-free conditions. acs.orgnih.gov

Synthetic MethodologyPotential Advantages
Microwave-Assisted SynthesisFaster reaction rates, higher yields, increased purity
Flow ChemistryScalability, automation, improved safety and control
Green ChemistryReduced environmental impact, use of renewable resources

Advanced Functionalization and Derivatization Strategies for Targeted Chemical Properties

The presence of both an aminomethyl and a cyano group provides two distinct handles for the further functionalization of this compound. Future research should systematically explore the derivatization of these functional groups to create a library of analogues with tailored properties.

Derivatization of the Aminomethyl Group: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This could be leveraged to modulate the compound's solubility, steric bulk, and intermolecular interactions.

Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each transformation offering a route to compounds with significantly different chemical and physical properties. The derivatization of related 2-cyanobenzothiazoles is a well-established strategy for creating functional molecules. nih.govnih.gov

Modification of the Benzoxazole Core: While more challenging, late-stage functionalization of the benzoxazole ring system itself could provide access to novel derivatives with unique electronic and steric properties.

Deeper Computational Mechanistic Insights into Reactivity and Interactions

Computational chemistry offers a powerful tool for understanding the electronic structure, reactivity, and potential interactions of this compound. Future research should employ theoretical methods to gain deeper mechanistic insights.

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential of the molecule. mdpi.comresearchgate.net This information can provide insights into its kinetic stability and reactivity. mdpi.com

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of synthetic reactions and derivatization pathways, aiding in the optimization of reaction conditions.

Structure-Activity Relationship (SAR) Studies: By calculating various molecular descriptors for a series of derivatives, computational methods can help to establish quantitative structure-activity relationships, guiding the design of new compounds with desired properties. nih.gov

Computational MethodInformation Gained
Density Functional Theory (DFT)Optimized geometry, electronic properties, reactivity indices
Molecular Dynamics (MD) SimulationsConformational analysis, intermolecular interactions
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-ligand interactions, reaction mechanisms in biological systems

Emerging Applications in Novel Chemical and Materials Science Fields

The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science. eurekaselect.com The specific functionalities of this compound suggest several underexplored application areas.

Development of Bioorthogonal Probes: The reactivity of the cyano group with 1,2-aminothiols could be exploited for the development of bioorthogonal ligation strategies for labeling biomolecules. nih.gov

Coordination Chemistry and Catalysis: The aminomethyl group and the nitrogen atom of the oxazole (B20620) ring can act as ligands for metal ions, suggesting applications in the development of novel catalysts and functional materials. mdpi.com

Materials for Organic Electronics: Benzoxazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comnih.gov The electronic properties of this compound could make it a candidate for such applications.

Integration with Automated Synthesis and High-Throughput Screening in Chemical Discovery Pipelines

To accelerate the discovery of new applications for this compound and its derivatives, future research should focus on integrating its synthesis and evaluation into automated workflows.

Automated Synthesis of Compound Libraries: By combining flow chemistry with automated purification and analysis, large libraries of derivatives can be rapidly synthesized. durham.ac.uk

High-Throughput Screening (HTS): The synthesized libraries can be subjected to HTS against a variety of biological targets or for specific material properties. This approach has the potential to quickly identify lead compounds for further development.

Data-Driven Discovery: The large datasets generated from HTS can be analyzed using machine learning algorithms to identify structure-activity relationships and guide the design of next-generation compounds.

Exploration of Photochemical Reactivity and Optoelectronic Applications

Many heterocyclic compounds, including benzothiazoles and benzoxazoles, exhibit interesting photophysical properties. mdpi.com The photochemical reactivity and potential optoelectronic applications of this compound remain largely unexplored.

Photophysical Characterization: A thorough investigation of the absorption and emission properties, including quantum yields and excited-state lifetimes, is necessary to assess its potential as a fluorescent probe or material.

Photosensitization and Photocatalysis: The potential of the compound to act as a photosensitizer or in photocatalytic systems should be investigated.

Development of Fluorescent Sensors: The aminomethyl and cyano groups could be functionalized to create selective fluorescent sensors for ions or small molecules.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(Aminomethyl)-6-cyanobenzo[d]oxazole?

Answer:
A common approach involves the condensation of substituted 2-aminophenol derivatives with aldehydes or ketones under acidic or oxidative conditions. For example, pyrazole-4-carboxaldehydes can react with 2-aminophenol derivatives in ethanol with phosphorus trichloride (PCl₃) as a catalyst at 60°C to form benzo[d]oxazole scaffolds . The cyano group at the 6-position may be introduced via cyanation reactions, such as DABCO-catalyzed nucleophilic substitution using trimethylsilyl cyanide (TMSCN) under mild conditions, as demonstrated in analogous benzothiazole syntheses .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the aminomethyl (-CH₂NH₂) and cyano (-CN) substituents. For instance, coupling constants and chemical shifts in aromatic regions help distinguish substitution patterns (e.g., 6-cyano vs. 5-cyano isomers) .
  • IR Spectroscopy : Detection of C≡N stretching (~2200 cm⁻¹) and N-H bending (~1600 cm⁻¹) vibrations .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+) to verify molecular formula .

Advanced: How can density functional theory (DFT) guide the study of electronic properties and reactivity?

Answer:
Hybrid functionals like B3LYP and PBE0 are effective for modeling electronic transitions and reaction pathways. For example:

  • Thermochemical Accuracy : B3LYP with gradient corrections and exact-exchange terms minimizes errors in atomization energies (average deviation ~2.4 kcal/mol) .
  • Excited-State Behavior : Time-dependent DFT (TDDFT) at the B3LYP/6-31+G(d) level predicts excited-state intramolecular proton transfer (ESIPT) in benzoxazole derivatives, critical for photophysical applications .

Advanced: What mechanistic insights explain the impact of benzannulation on photophysical properties?

Answer:
Benzannulation (e.g., extending π-conjugation at the oxazole ring) alters charge transfer dynamics and ESIPT energy barriers. Computational studies show that while emission wavelengths remain stable, benzannulation increases S₁-state energy barriers due to reduced charge transfer character. For example, 2-(2′-hydroxyphenyl)-naphthoxazole (HNO) exhibits a higher ESIPT barrier (ΔG‡ ~5 kcal/mol) compared to non-annulated analogs .

Basic: How can the reactivity of the aminomethyl group be exploited for functionalization?

Answer:
The primary amine (-CH₂NH₂) undergoes:

  • Acylation : Reaction with acyl chlorides to form amides, useful for conjugating targeting moieties in drug design .
  • Schiff Base Formation : Condensation with aldehydes to generate imine-linked derivatives for coordination chemistry .
  • Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination to introduce aryl/heteroaryl groups .

Advanced: What challenges arise in optimizing cyanation reactions for this scaffold?

Answer:
Key challenges include:

  • Regioselectivity : Avoiding competing substitution at the 5-position. Catalytic systems like DABCO with TMSCN favor 6-cyano selectivity in benzothiazole analogs .
  • Side Reactions : Minimizing hydrolysis of the cyano group under acidic conditions. Anhydrous solvents (e.g., DMF) and low temperatures (-20°C) improve yields .

Advanced: How do steric and electronic factors influence pharmacological activity in benzoxazole derivatives?

Answer:

  • Steric Effects : Bulky substituents at the 2-aminomethyl position (e.g., pyrrolidine) enhance receptor binding via hydrophobic interactions (e.g., with gonadotropin receptors) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CN) increase metabolic stability by reducing oxidative degradation .

Basic: What catalytic systems are effective for cyclization reactions in benzoxazole synthesis?

Answer:

  • Acid Catalysis : PCl₃ in ethanol promotes cyclodehydration of Schiff bases derived from 2-aminophenol .
  • Oxidative Coupling : PhI(OAc)₂ in methanol/water mediates oxidative cyclization of imine intermediates .

Advanced: How can kinetic and thermodynamic studies resolve contradictory data in reaction mechanisms?

Answer:

  • Kinetic Profiling : Monitoring reaction progress via in-situ NMR identifies intermediates (e.g., imine vs. oxazole formation rates) .
  • Computational Validation : Transition state modeling (e.g., at the M06-2X/cc-pVTZ level) distinguishes concerted vs. stepwise pathways for cyclization .

Advanced: What strategies improve fluorescence quantum yields in ESIPT-based benzoxazole probes?

Answer:

  • Substituent Tuning : Electron-donating groups (e.g., -OCH₃) at the phenol ring enhance ESIPT efficiency .
  • Solvent Effects : Non-polar solvents (e.g., cyclohexane) reduce non-radiative decay, increasing quantum yields by up to 40% .

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